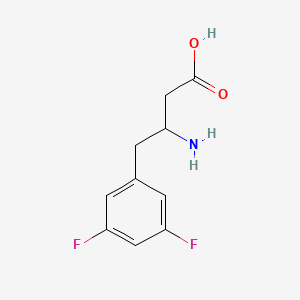![molecular formula C6H6O3Ti B12284568 [1,2-Benzenediolato(2)-O,O']oxotitanium CAS No. 93459-84-8](/img/structure/B12284568.png)
[1,2-Benzenediolato(2)-O,O']oxotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2-Benzenediolato(2)-O,O’]oxotitanium is a titanium-based compound known for its catalytic properties. It is often used in various organic reactions due to its ability to facilitate the formation of carbon-carbon bonds. The compound is characterized by the presence of a titanium atom coordinated with a 1,2-benzenediolate ligand and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Benzenediolato(2)-O,O’]oxotitanium typically involves the reaction of titanium tetrachloride with catechol (1,2-benzenediol) in the presence of a base. The reaction proceeds as follows:
Reactants: Titanium tetrachloride (TiCl4) and catechol (C6H4(OH)2).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A base such as triethylamine (Et3N) is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The titanium tetrachloride is added dropwise to a solution of catechol and the base in an appropriate solvent, such as dichloromethane. The mixture is stirred at room temperature until the reaction is complete, typically indicated by a change in color.
Industrial Production Methods
Industrial production of [1,2-Benzenediolato(2)-O,O’]oxotitanium follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of reactants and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1,2-Benzenediolato(2)-O,O’]oxotitanium is known to undergo various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in Michael reactions and aldol-type reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although it is more commonly used as a catalyst.
Common Reagents and Conditions
Michael Reactions: In the presence of [1,2-Benzenediolato(2)-O,O’]oxotitanium, ketene silyl acetals react with α,β-unsaturated ketones to form Michael adducts.
Aldol Reactions: The compound catalyzes the reaction of ketene silyl acetals with aldehydes to produce β-hydroxy carboxylic esters.
Major Products
Michael Adducts: Formed from the reaction of ketene silyl acetals with α,β-unsaturated ketones.
β-Hydroxy Carboxylic Esters: Produced from the aldol reaction of ketene silyl acetals with aldehydes.
Scientific Research Applications
[1,2-Benzenediolato(2)-O,O’]oxotitanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon bond-forming reactions
Biology and Medicine:
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which [1,2-Benzenediolato(2)-O,O’]oxotitanium exerts its catalytic effects involves the activation of reactants through coordination to the titanium center. This coordination facilitates the formation of transition states that lower the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved include:
Coordination to Carbonyl Groups: Activating them for nucleophilic attack.
Stabilization of Transition States: Through interactions with the titanium center.
Comparison with Similar Compounds
Similar Compounds
Titanium Tetrachloride (TiCl4): A common titanium compound used in various chemical reactions.
Titanium Isopropoxide (Ti(OiPr)4): Another titanium-based catalyst used in organic synthesis.
Uniqueness
[1,2-Benzenediolato(2)-O,O’]oxotitanium is unique due to its specific coordination environment, which provides distinct catalytic properties. Unlike titanium tetrachloride and titanium isopropoxide, it offers enhanced chemoselectivity and efficiency in certain reactions, such as the Michael and aldol reactions .
Properties
CAS No. |
93459-84-8 |
|---|---|
Molecular Formula |
C6H6O3Ti |
Molecular Weight |
173.98 g/mol |
IUPAC Name |
benzene-1,2-diol;oxotitanium |
InChI |
InChI=1S/C6H6O2.O.Ti/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;; |
InChI Key |
KNSPECAPESFHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)O.O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

